molecular formula C14H17BF2O2 B2568968 2-[(E)-2-(3,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1377151-58-0

2-[(E)-2-(3,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B2568968
CAS RN: 1377151-58-0
M. Wt: 266.09
InChI Key: FKVUIKJCALEDPM-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-2-(3,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as DFE, is a boron-containing compound that has been widely used in scientific research due to its unique chemical properties. DFE has been found to have a variety of applications in fields such as organic synthesis, materials science, and biochemistry. In

Scientific Research Applications

Synthesis of Boron-Containing Stilbene Derivatives

A novel series of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives have been synthesized, demonstrating the versatility of this chemical in creating boron-containing stilbene derivatives. These derivatives were synthesized through a one-pot protocol, yielding high product yields and showing potential as intermediates for conjugated polyene materials for LCD technology and therapeutic agents for neurodegenerative diseases (Das et al., 2015).

Development of Electron Transport Materials

The compound has been employed in the efficient synthesis of electron transport materials (ETMs) for use in the materials field. Specifically, it facilitated the practical synthesis of ETMs and their key intermediates on a gram scale, highlighting its role in advancing materials science for electronic applications (Zha Xiangdong et al., 2017).

Catalytic Silaboration

It has been used in unusual palladium-catalyzed silaboration of allenes, demonstrating high regio- and stereoselectivity. This methodology provided a novel approach to synthesizing 2-silylallylboronates, showcasing the compound's utility in organic synthesis and potential for creating homoallylic alcohols (Kuo-Jui Chang et al., 2005).

Precision Synthesis of Poly(3-hexylthiophene)

This compound played a crucial role in the precision synthesis of poly(3-hexylthiophene) (P3HT) through catalyst-transfer Suzuki-Miyaura coupling polymerization, achieving narrow molecular weight distributions and high regioregularity. This application underscores its importance in the field of polymer chemistry (Yokozawa et al., 2011).

Inhibition of Lipogenesis

A library of boron-containing stilbene derivatives synthesized from this compound demonstrated inhibitory effects on lipogenesis in mammalian hepatocytes. This discovery highlights its potential in drug development, particularly for lipid-lowering therapeutic agents (Das et al., 2011).

properties

IUPAC Name

2-[(E)-2-(3,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BF2O2/c1-13(2)14(3,4)19-15(18-13)8-7-10-5-6-11(16)12(17)9-10/h5-9H,1-4H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVUIKJCALEDPM-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(3,4-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.